molecular formula C21H18F2N4O B2909770 N-[(2,6-difluorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034619-86-6

N-[(2,6-difluorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Cat. No.: B2909770
CAS No.: 2034619-86-6
M. Wt: 380.399
InChI Key: QYTWFRFHYQWKNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,6-Difluorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a synthetic small molecule characterized by a central azetidine ring substituted with a carboxamide group at the 3-position. The azetidine is further functionalized with a 6-phenylpyrimidin-4-yl moiety and a 2,6-difluorobenzyl group. The compound’s design leverages fluorinated aromatic systems and heterocyclic scaffolds, which are common in medicinal chemistry to enhance metabolic stability and binding affinity .

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N4O/c22-17-7-4-8-18(23)16(17)10-24-21(28)15-11-27(12-15)20-9-19(25-13-26-20)14-5-2-1-3-6-14/h1-9,13,15H,10-12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTWFRFHYQWKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-difluorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyrimidinyl group: This step might involve coupling reactions using reagents like palladium catalysts.

    Attachment of the difluorobenzyl group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and safety. This might include using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups present.

    Reduction: Reduction reactions could be used to modify specific parts of the molecule, such as reducing double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions might be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(2,6-difluorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide could have various applications in scientific research:

    Chemistry: Studying its reactivity and potential as a building block for more complex molecules.

    Biology: Investigating its biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Exploring its potential as a therapeutic agent for diseases.

    Industry: Using it as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Related Compounds

Structural Analogues with Triazole or Azetidine Moieties

  • Triazole-based compounds are widely used in anticonvulsants (e.g., Rufinamide, ) due to their ability to modulate sodium channels.
  • Rufinamide (CAS 106308-44-5) :
    Structurally analogous to the above triazole compound, Rufinamide (1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) is an FDA-approved anticonvulsant. Its mechanism involves sodium channel inhibition. The replacement of Rufinamide’s triazole with an azetidine-pyrimidine in the target compound suggests a divergent biological target, possibly aimed at kinase inhibition or inflammation pathways .

Compounds with Fluorinated Aromatic and Heterocyclic Systems

  • Goxalapladib (CAS 412950-27-7) :
    This atherosclerosis drug features a naphthyridine core and multiple fluorinated aryl groups. While structurally distinct, it highlights the role of fluorinated aromatic systems in enhancing lipophilicity and target engagement. The target compound’s pyrimidine ring may provide similar advantages but with reduced steric hindrance compared to Goxalapladib’s naphthyridine scaffold .

Comparative Data Table

Compound Core Structure Key Functional Groups Therapeutic Use References
N-[(2,6-Difluorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide Azetidine-pyrimidine 2,6-Difluorobenzyl, carboxamide Undisclosed (Research phase)
1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide (Polymorph) Triazole 2,6-Difluorobenzyl, carboxamide Undisclosed (Patent)
Rufinamide Triazole 2,6-Difluorobenzyl, carboxamide Anticonvulsant (Epilepsy)
Goxalapladib Naphthyridine Trifluoromethyl biphenyl, difluorophenyl Atherosclerosis

Key Research Findings and Implications

  • Bioavailability : The azetidine ring in the target compound may confer better metabolic stability than triazole-based analogues, as azetidines are less prone to oxidative metabolism .
  • Selectivity : The pyrimidine moiety could enable selective kinase inhibition, differentiating it from Rufinamide’s sodium channel action .

Biological Activity

N-[(2,6-difluorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by the following components:

  • Azetidine ring : A four-membered nitrogen-containing heterocycle.
  • Pyrimidine moiety : This contributes to the compound's interaction with biological targets.
  • Difluorophenyl group : Enhances lipophilicity and biological activity.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of STAT3 : The compound has been shown to inhibit the DNA-binding activity of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor involved in cell proliferation and survival. The IC50 value for this inhibition is reported to be around 0.79 μM, indicating potent activity .
  • Anticancer Properties : In vitro studies demonstrate that the compound exhibits cytotoxic effects against several cancer cell lines, including MDA-MB-231 and MDA-MB-468 breast cancer cells. The effective concentration (EC50) values range from 2.1 to 2.3 μM, showcasing its potential as an anticancer agent .
  • Modulation of Metabolic Pathways : The compound is also being explored for its role in modulating metabolic pathways, particularly in the context of obesity and diabetes .

Case Study 1: Breast Cancer Cell Lines

A study evaluated the efficacy of this compound against breast cancer cell lines. The results indicated:

  • MDA-MB-231 Cells : EC50 of 2.1 μM with significant inhibition of STAT3 activity.
  • MCF-7 Cells : EC50 of 4.6 μM, suggesting selective cytotoxicity towards cancerous cells compared to normal epithelial cells .

Case Study 2: Metabolic Disorders

In another investigation, the compound was tested for its ability to influence metabolic disorders:

  • Animal Models : Administration resulted in reduced blood glucose levels and improved insulin sensitivity, indicating potential therapeutic effects in diabetes management .

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50/EC50 (μM)Reference
STAT3 Inhibition-0.79
Cytotoxicity (MDA-MB-231)Breast Cancer2.1
Cytotoxicity (MCF-7)Breast Cancer4.6
Metabolic ModulationAnimal Models-

Table 2: Comparison with Related Compounds

Compound NameIC50/EC50 (μM)Mechanism of Action
N-[(2,6-difluorophenyl)methyl]-...0.79 (STAT3)STAT3 Inhibition
BP-1-1026.8STAT3 Inhibition
SH5-073.9STAT3 Inhibition
SH4-544.7STAT3 Inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.